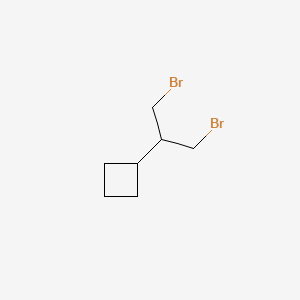

(1,3-Dibromopropan-2-yl)cyclobutane

Description

(1,3-Dibromopropan-2-yl)cyclobutane is a brominated cyclobutane derivative characterized by a cyclobutane ring substituted with a 1,3-dibromopropan-2-yl group. The cyclobutane core introduces significant ring strain (~110 kJ/mol due to its square planar geometry), which enhances reactivity compared to larger carbocycles .

Properties

IUPAC Name |

1,3-dibromopropan-2-ylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2/c8-4-7(5-9)6-2-1-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPGJVSEWLAHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155855-33-5 | |

| Record name | (1,3-dibromopropan-2-yl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dibromopropan-2-yl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method is the reaction of cyclobutylmethanol with phosphorus tribromide (PBr3) to form the corresponding dibromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dibromopropan-2-yl)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding ketones or reduced to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Major Products Formed

Substitution Reactions: Formation of alcohols or ethers.

Elimination Reactions: Formation of alkenes.

Oxidation Reactions: Formation of ketones or carboxylic acids.

Reduction Reactions: Formation of alkanes.

Scientific Research Applications

(1,3-Dibromopropan-2-yl)cyclobutane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dibromopropan-2-yl)cyclobutane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Comparisons :

- Cyclobutane with Methyl/Phenyl Substituents :

- Methyl groups (e.g., octamethylcyclobutane) introduce steric repulsion but minimal electronic effects, resulting in bond elongations (~1.571 Å) .

- Phenyl-substituted cyclobutanes exhibit longer bond lengths (1.61–1.72 Å) due to conjugation and steric effects .

- (1,3-Dibromopropan-2-yl)cyclobutane : Bromine’s electronegativity and size likely cause moderate bond elongation (estimated 1.58–1.59 Å for C-Br bonds) and planarization of the cyclobutane ring, similar to electron-rich derivatives .

Table 1: Bond Lengths and Dihedral Angles in Cyclobutane Derivatives

| Compound | Bond Length (Å) | Dihedral Angle (°) | Key Substituent Effect |

|---|---|---|---|

| Unsubstituted Cyclobutane | 1.556 | 0 (ideal planar) | Baseline strain |

| Octamethylcyclobutane | 1.571 | 5–10 | Steric repulsion |

| Phenyl-Substituted Cyclobutane | 1.61–1.72 | 15–20 | Conjugation + sterics |

| This compound (estimated) | 1.58–1.59 | 8–12 | Bromine electronegativity |

Key Comparisons :

- [2+2] Cycloadditions: Common for cyclobutane synthesis (e.g., photochemical or ketene-mediated methods) .

- Ring-Expansion Strategies : Used for complex cyclobutane natural products (e.g., Tang and Fox’s cyclopropane-to-cyclobutane methods) . Brominated derivatives might utilize similar strategies but require brominated precursors.

- Organocatalysis/Enantioselective Methods: Chiral cyclobutanes are synthesized via asymmetric catalysis . The brominated compound’s stereoselectivity could be lower due to bromine’s size hindering catalyst interactions.

Key Comparisons :

- Alkylating Agents :

- Pharmaceutical Intermediates :

- Redox Activity: Electron-rich cyclobutanes (e.g., methyl-substituted) exhibit lower oxidation potentials and planarized cores . Bromine’s electron-withdrawing effect may raise oxidation potentials, reducing suitability for electron-transfer applications.

Table 2: Reactivity Comparison

| Compound | Key Reactivity | Application Example |

|---|---|---|

| 1,3-Dichloropropane | SN2 alkylation, crosslinking | Polymer chemistry |

| Cyclobutane Nucleosides | Enzyme inhibition via ring strain | Antiviral drugs |

| Squaric Acid Derivatives | Conjugated [2+2] photocycloadditions | Materials science |

| This compound | Enhanced alkylation, potential elimination | Specialty organic synthesis |

Key Comparisons :

- Toxicity: Brominated compounds generally exhibit higher toxicity than chlorinated or non-halogenated analogs. For example, 1,3-Bis(diphenylphosphino)propane () requires careful handling due to phosphine hazards, but brominated alkanes pose risks of alkylation damage to DNA/proteins .

- Storage : Likely requires inert atmospheres and dark conditions to prevent degradation, similar to light-sensitive cyclobutane derivatives .

Biological Activity

(1,3-Dibromopropan-2-yl)cyclobutane is an organic compound that has garnered interest in various fields of scientific research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its unique structure, which includes a cyclobutane ring and brominated propyl side chains. The presence of bromine atoms in the molecular structure can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The bromine substituents are hypothesized to enhance its efficacy by disrupting microbial cell membranes.

- Anticancer Potential : There are indications that this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it might induce apoptosis in cancer cells through specific signaling pathways.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular targets such as enzymes or receptors, potentially leading to:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell division.

- Induction of Oxidative Stress : The presence of bromine could contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage in target cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Activity | Showed reduced viability of cancer cell lines with evidence of apoptosis. |

| Study 3 | Toxicological Assessment | Evaluated safety profile; low acute toxicity observed in animal models. |

Detailed Research Findings

- Antimicrobial Activity : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Anticancer Mechanisms : In a study involving various human cancer cell lines, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis and caspase activation assays.

- Toxicology Studies : Toxicological evaluations indicated that while the compound has promising biological activities, it also presents potential toxicity at higher concentrations. Long-term studies are needed to fully assess its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.